molecular formula C10H8N2O2 B2961126 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile CAS No. 353265-77-7

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

Cat. No.: B2961126
CAS No.: 353265-77-7
M. Wt: 188.186
InChI Key: OXIRRKMUBOFATG-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 2-oxo-1,3-oxazolidinone ring at the 3-position. The oxazolidinone core is a five-membered lactam known for its role in antibiotics (e.g., linezolid) and as a versatile scaffold in medicinal chemistry . This compound is cataloged as a building block for drug discovery (e.g., Enamine Ltd, Ref: 3D-DPA26577) and is priced at €406/250 mg, indicating its specialized synthetic value .

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIRRKMUBOFATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both nitrile and hydroxyl groups, facilitated by a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitrile group may also play a role in binding to active sites or facilitating chemical reactions within biological systems .

Comparison with Similar Compounds

3-{(2S)-3-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-methyl-3-oxopropyl}benzonitrile

  • Structure: Features a benzyl-substituted oxazolidinone and a methyl group at the 2S position, forming a stereochemically complex structure .
  • Stereochemistry (2S,4R) may influence binding to chiral biological targets, such as enzymes or receptors.

3-({4-[(5S)-5-(Methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile

  • Structure: Contains a phenoxy methyl linker and a methoxymethyl group on the oxazolidinone ring (5S configuration) .
  • Methoxymethyl substituent enhances solubility in polar solvents, contrasting with the target compound’s reliance on nitrile polarity.

2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile

  • Structure: Positional isomer with the oxazolidinone attached at the benzonitrile’s 2-position .
  • Key Differences: Altered electronic effects due to nitrile’s meta vs. para positioning relative to the oxazolidinone. Crystallographic data for similar compounds (e.g., ) suggest that positional isomerism affects packing efficiency and hydrogen-bonding networks in the solid state .

4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one

  • Structure: Incorporates a morpholinone ring and an aminomethyl group on the oxazolidinone .
  • Key Differences: The morpholinone adds a second heterocycle, increasing molecular complexity and hydrogen-bonding capacity. Aminomethyl group introduces basicity (pKa ~9–10), contrasting with the target compound’s neutral nitrile.
  • Applications : Patented as a precursor for industrial-scale synthesis of bioactive molecules, highlighting scalability advantages .

3-(3-Oxo-3-phenyl-1-propenyl)benzonitrile

  • Structure: Arylpropenyl ketone linked to benzonitrile, lacking the oxazolidinone ring .
  • Key Differences: The α,β-unsaturated ketone enables Michael addition reactions, unlike the oxazolidinone’s lactam reactivity. Higher conjugation (due to the propenyl group) may redshift UV-Vis absorption, relevant for materials science .
  • Applications : Used in OLED materials (e.g., TADF derivatives in ) and as a pharmaceutical intermediate .

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Price (250 mg) Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile C₁₀H₈N₂O₂ 188.18 None 208709-23-3 €406 Drug discovery
3-{(2S)-3-[(4R)-4-Benzyl-...}benzonitrile C₂₀H₁₉N₃O₃ 349.39 Benzyl, methyl N/A N/A Actin-targeting agents
3-({4-[(5S)-5-(Methoxymethyl)...}benzonitrile C₁₉H₁₇N₃O₃ 335.36 Methoxymethyl, phenoxy methyl 73815-11-9 N/A MAO inhibition
2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile C₁₁H₁₀N₂O₂ 202.21 Positional isomer 1019120-04-7 N/A Synthetic intermediate

Biological Activity

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a compound characterized by its unique oxazolidinone structure combined with a benzonitrile moiety. This combination imparts specific biological activities that are of significant interest in medicinal chemistry and drug development. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is C₁₁H₈N₂O₂. The oxazolidinone ring is known for its ability to interact with various biological targets, while the nitrile group enhances its reactivity and binding capabilities.

The biological activity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile primarily involves:

  • Interaction with Enzymes : The oxazolidinone ring can inhibit or modify the activity of enzymes involved in various biochemical pathways.
  • Receptor Modulation : The compound has been identified as a selective androgen receptor modulator (SARM), suggesting potential applications in treating conditions related to androgen deficiency or hormonal imbalances.

Biological Activity

Research indicates that 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, related oxazolidinones have demonstrated effectiveness against various bacterial strains .

Antioxidant Activity

Compounds structurally related to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile have been evaluated for antioxidant activity. In vitro assays reveal that these compounds can scavenge free radicals effectively .

Potential Therapeutic Applications

The unique structural features of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile suggest several potential therapeutic applications:

  • Hormonal Treatments : As a SARM, it may aid in muscle growth and fat metabolism, making it a candidate for treating metabolic disorders.
  • Antimicrobial Agents : Its antimicrobial properties could be leveraged in developing new antibiotics.

Case Studies

  • Selective Androgen Receptor Modulation :
    • A study focused on the effects of similar oxazolidinone compounds on muscle growth indicated that these compounds could selectively activate androgen receptors without the side effects associated with traditional anabolic steroids.
  • Antimicrobial Evaluation :
    • Research conducted on derivatives of oxazolidinones demonstrated their effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)phenolStructureAntiviral and antibacterial
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)anilineStructureSelective SARM
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yloxy)-benzoic acidStructureAntimicrobial

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